1-(Piperidin-3-yl)-3-propylurea is a chemical compound that belongs to the class of urea derivatives. It is characterized by the presence of a piperidine ring, which is a six-membered nitrogen-containing heterocycle, and a propyl group attached to the urea functional group. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
1-(Piperidin-3-yl)-3-propylurea is classified as:
The synthesis of 1-(Piperidin-3-yl)-3-propylurea can be achieved through several methods, including:
The molecular structure of 1-(Piperidin-3-yl)-3-propylurea can be represented as follows:
1-(Piperidin-3-yl)-3-propylurea can undergo various chemical reactions typical for urea compounds:
The reactivity of this compound largely depends on its functional groups. For instance, the nitrogen atom in the urea moiety can act as a nucleophile, making it susceptible to electrophilic attack.
The mechanism of action for 1-(Piperidin-3-yl)-3-propylurea is primarily linked to its interaction with biological targets such as enzymes or receptors. Although specific pathways may vary based on its application:
Data supporting these mechanisms often comes from biochemical assays and molecular docking studies that elucidate binding affinities and interaction profiles.
Relevant data regarding these properties can be sourced from experimental studies or material safety data sheets (MSDS) associated with similar compounds.
1-(Piperidin-3-yl)-3-propylurea has potential applications in various scientific fields:
Research continues into optimizing its structure for enhanced biological activity and reduced side effects, making it a compound of interest in ongoing pharmacological studies .
Piperidine-urea hybrids represent a structurally privileged class in medicinal chemistry, combining the conformational flexibility and basicity of the piperidine ring with the hydrogen-bonding capacity and molecular recognition properties of the urea moiety. This combination facilitates targeted interactions with diverse biological receptors, particularly G-protein-coupled receptors (GPCRs) and enzymes. 1-(Piperidin-3-yl)-3-propylurea exemplifies this hybrid architecture, featuring a chiral piperidine scaffold with the urea group at the 3-position and an n-propyl chain extending from the urea nitrogen [1] [8]. This specific arrangement creates a stereochemically defined pharmacophore capable of high-affinity binding, as evidenced by its role as a key synthetic intermediate or structural motif in cannabinoid receptor (CB1) and soluble epoxide hydrolase (sEH) inhibitor programs [3] [7]. The chiral center (3S configuration) is often critical for optimal receptor engagement, influencing both binding affinity and selectivity profiles [1].
The urea group serves as a critical hydrogen-bond donor/acceptor unit, often mimicking biological amides or carbamates in target binding pockets. In CB1 antagonists, the urea forms crucial hydrogen bonds with residues like Ser383 and Lys192 in the orthosteric binding site, anchoring the molecule while the piperidine nitrogen and the propyl group occupy distinct hydrophobic sub-pockets [3] [5]. Beyond CB1, the 1-(piperidin-3-yl)-3-propylurea motif contributes to potency in sEH inhibitors. Here, the urea acts as the primary pharmacophore, displacing water and forming hydrogen bonds with catalytic residues (Asp335, Tyr383, Tyr466) in the enzyme's active site, while the piperidine-propyl moiety occupies adjacent hydrophobic channels [7]. This versatility underscores the scaffold’s significance in designing ligands for structurally diverse targets.
Table 1: Structural Features and Targets of Representative Piperidine-Urea Hybrids
Compound Core | Key Structural Variations | Primary Biological Target | Role of Urea-Piperidine Motif |
---|---|---|---|
1-(Piperidin-3-yl)-3-propylurea | None (Core scaffold) | Synthetic Intermediate | Foundational pharmacophore for elaboration |
Otenabant Analogues [3] | Purine core linked to 4-subst. piperidine urea | CB1 Receptor | Binds orthosteric site; determines selectivity |
PF-04457845 Core [6] | Benzylidenepiperidine-pyridazine | FAAH Enzyme | Irreversible Ser241 carbamylation |
sEH Inhibitors (e.g., 52) [7] | 1-Aryl-3-(1-acylpiperidin-4-yl)urea | Soluble Epoxide Hydrolase | Transition state mimic; anchors in catalytic site |
1-(Piperidin-3-yl)-3-propylurea and its derivatives hold significant promise for developing peripherally restricted therapeutics, particularly in metabolic and inflammatory diseases. This potential stems from their ability to modulate receptors like CB1, which is highly expressed in peripheral tissues (liver, adipose, pancreas), without crossing the blood-brain barrier (BBB) to cause CNS-mediated adverse effects. Structural modifications to the core scaffold—such as increasing polarity, molecular weight, or hydrogen-bonding capacity—exploit physiochemical properties that limit BBB penetration. Compounds incorporating this motif often exhibit optimized Topological Polar Surface Area (TPSA > 80 Ų), molecular weight (450-600 Da), and calculated Log P (cLogP < 5), aligning with established guidelines for peripheral restriction [3] [5].
In CB1 inverse agonist development, derivatives like Compound 25 (featuring a cyclohexylmethyl group attached via urea to the piperidine) demonstrate potent peripheral targeting: high hCB1 affinity (Ki = 0.9 nM), exceptional selectivity over hCB2 (>8400-fold), and minimal brain penetration (MDCK-mdr1 A→B permeability = 0.1%) [3]. This peripheral selectivity translates to in vivo efficacy, as seen with Compound 38, which reduced alcohol-induced liver steatosis in mice by blocking peripheral CB1 receptors without behavioral side effects [3]. The urea linker enhances metabolic stability compared to amides or carbamates, while the piperidine nitrogen’s basicity improves solubility under gastric pH conditions, supporting oral bioavailability [5]. Beyond CB1, piperidine-urea derivatives are potent sEH inhibitors (e.g., 52, IC₅₀ = 0.4 nM). sEH inhibition elevates anti-inflammatory epoxyeicosatrienoic acids (EETs), offering therapeutic avenues for hypertension, pain, and inflammation without CNS engagement [7].
Table 2: Pharmacological Profile of Key Piperidine-Urea-Based Peripheral Targeting Agents
Compound | Target | Potency (Ki or IC₅₀, nM) | Selectivity (Fold vs. Related Target) | Peripheral Restriction (MDCK-mdr1 A→B %) | Key Therapeutic Effect |
---|---|---|---|---|---|
Compound 25 [3] | hCB1 | 0.9 | >8400 (hCB2) | 0.1% | Metabolic syndrome, liver disease |
Compound 38 [3] | hCB1 | ~1 | >1000 (hCB2) | ~5% | Blocks alcohol-induced liver steatosis |
52 [7] | sEH | 0.4 | >1000 (mEH) | <1%* | Anti-inflammatory, analgesic |
PF-04457845 [6] | FAAH | 7.2 (Ki) | >1000 (Off-target serine hydrolases) | Low (Peripheral EC50 << Brain EC50) | Inflammatory & neuropathic pain |
Estimated from physicochemical properties (TPSA = 89 Ų, cLogP = 3.1 for 52).
The investigation of 1-(piperidin-3-yl)-3-propylurea derivatives is deeply rooted in efforts to overcome the limitations of first-generation, brain-penetrant CB1 antagonists like rimonabant and otenabant. Rimonabant, a 1,5-diarylpyrazole, and otenabant (PF-04457845), a purine derivative, demonstrated potent weight loss and metabolic benefits in clinical trials. However, their significant CNS exposure led to severe psychiatric side effects (depression, anxiety), culminating in market withdrawal or trial termination [1] [3] [5]. Otenabant, despite favorable in silico predictions for peripheral restriction (MW = 521 Da, TPSA = 102 Ų, cLogP = 4.4), exhibited problematic brain penetration due to intramolecular hydrogen bonding between its primary amide and ethylamine groups. This internal H-bond effectively masked polarity, enhancing BBB permeability [3] [5].
This failure catalyzed a strategic shift towards "peripherally restricted" CB1 antagonists. The 1-(piperidin-3-yl)-3-propylurea motif emerged as a versatile linker in otenabant analogue optimization. Replacing otenabant’s 4-aminopiperidine with functionalized 3-ureido-piperidines (e.g., introducing alkyl/aryl groups via urea nitrogen) allowed access to an extracellular sub-pocket in CB1 while simultaneously increasing TPSA and H-bond donor count [3]. Crucially, the urea group in these derivatives is less prone to intramolecular H-bonding than otenabant’s amide, unmasking polarity and reducing passive BBB permeation. Early successes included compounds like 11 (n-PrNMe substituted ureido-piperidine linked to purine), which maintained high hCB1 potency (Ke = 5 nM) but showed dramatically reduced CNS penetration (A→B = 7%) compared to otenabant [3]. This evolution highlights how 1-(piperidin-3-yl)-3-propylurea served as a structural tool to dissociate therapeutic efficacy from CNS toxicity, enabling second-generation candidates focused on liver, metabolic, and gastrointestinal disorders.
Table 3: Evolution of CB1 Antagonists Featuring Piperidine-Based Cores
Compound Generation | Prototype | Key Structural Feature | CB1 Potency (Ke/Ki nM) | CNS Penetration | Clinical Outcome |
---|---|---|---|---|---|
First-Generation | Rimonabant | 1,5-Diarylpyrazole | ~2 | High | Withdrawn (Psychiatric events) |
First-Generation | Otenabant (1) | 6-(4-Aminopiperidinyl) Purine + Amide | 0.2 / 0.7 | Moderate-High | Development halted |
Second-Generation | 11 [3] | Purine + 1-(Piperidin-3-yl)-3-(n-propyl)urea (N-methylated) | 5 / 0.9 | Low (7% A→B) | Preclinical proof-of-concept |
Second-Generation | 25 [3] | Purine + 1-(Piperidin-3-yl)-3-(cyclohexylmethyl)urea | 5 / 0.9 | Very Low (0.1% A→B) | Advanced preclinical |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7